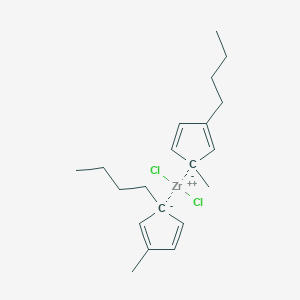
2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride” is a compound with the molecular formula C20H30Cl2Zr and a molecular weight of 432.6 g/mol. It is a type of metallocene, a class of compounds that have played an important role in organic chemistry . Metallocenes are popular and indispensable catalysts in a plethora of organic transformations .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of cyclopentadienyl Grignard with an alkyl halide . This produces an alkyl cyclopentadiene, which can then be converted to a bis (n-alkyl cyclopentadienyl) Group IV metal dihalide .Aplicaciones Científicas De Investigación
1. Synthesis of 1,2-Disubstituted Cyclopentadienes
- Application Summary: This compound is used in the synthesis of 1,2-disubstituted cyclopentadienes, which are important ligands for transition metal compounds. These ligands are used in metallocene complexes, which are popular catalysts in a variety of organic transformations .
- Methods of Application: The process involves the reduction of 3,4-diphenyl-2-cyclopentenone with NaBH4 to form 3,4-diphenyl-2-cyclopentenol. This is then dehydrated with concentrated HCl to form a mixture of two isomeric 1,2-diphenylcyclopentadienes .
- Results: The cyclopentadiene was converted to the corresponding zirconocene complex, which was tested as a catalyst .
2. Polymerization of Conjugated Dienes
- Application Summary: This compound is used in the polymerization of conjugated dienes (butadiene and isoprene) to produce polybutadienes and polyisoprenes with high cis-1,4 selectivity .
- Methods of Application: The compound is combined with triisobutylaluminium (TIBA) to promote the polymerization process .
- Results: The catalytic system exhibited both high catalytic activity and cis-1,4 selectivity (up to 97.8%) for isoprene polymerization .
3. Designing Topological and Correlated 2D Magnetic States
- Application Summary: This compound is used in the construction of superatomic lattices for designing topological and correlated 2D magnetic states .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
4. Synthesis of Bis (Alkyl Cyclopentadienyl) Metallocenes
- Application Summary: This compound is used in the synthesis of bis (alkyl cyclopentadienyl) metallocenes . These metallocenes are important catalysts in a variety of organic transformations .
- Methods of Application: The process involves reacting a cyclopentadienyl or a substituted cyclopentadienyl Grignard synthesized in tetrahydrofuran (THF) with an n-alkyl halide .
- Results: The n-alkylated cyclopentadiene may be converted through an alkali metallide to a Group IV metallocene in a 60% to 70% yield .
5. Synthesis of Selectively 1,2-Disubstituted Metallocenes
- Application Summary: This compound is used in the synthesis of selectively 1,2-disubstituted metallocenes . These metallocenes are important catalysts in a variety of organic transformations .
- Methods of Application: The process involves the reduction of 3,4-diphenyl-2-cyclopentenone with NaBH4 to form 3,4-diphenyl-2-cyclopentenol. This is then dehydrated with concentrated HCl to form a mixture of two isomeric 1,2-diphenylcyclopentadienes .
- Results: The cyclopentadiene was converted to the corresponding zirconocene complex, which was tested as a catalyst .
6. Organic Synthesis
- Application Summary: This compound is widely used in organic synthesis. It can be used as a catalyst or precursor .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
7. Synthesis of 1,3-Cyclopentadiene
- Application Summary: This compound is used in the synthesis of 1,3-cyclopentadiene . Cyclopentadiene and its substituted congeners have played an important role in organic chemistry since their discovery .
- Methods of Application: The process involves the reduction of 3,4-diphenyl-2-cyclopentenone with NaBH4 to form 3,4-diphenyl-2-cyclopentenol. This is then dehydrated with concentrated HCl to form a mixture of two isomeric 1,2-diphenylcyclopentadienes .
- Results: The cyclopentadiene was converted to the corresponding zirconocene complex, which was tested as a catalyst .
8. Synthesis of Alkyl Cyclopentadienes
- Application Summary: This compound is used in the synthesis of alkyl cyclopentadienes . These cyclopentadienes are important catalysts in a variety of organic transformations .
- Methods of Application: The process involves reacting a cyclopentadienyl or a substituted cyclopentadienyl Grignard synthesized in tetrahydrofuran (THF) with an n-alkyl halide .
- Results: The n-alkylated cyclopentadiene may be converted through an alkali metallide to a Group IV metallocene in a 60% to 70% yield .
9. Organic Synthesis
Safety And Hazards
The safety data sheet for a related compound, Bis(cyclopentadienyl)zirconium dichloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Propiedades
Número CAS |
151840-68-5 |
|---|---|
Nombre del producto |
2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride |
Fórmula molecular |
C20H30Cl2Zr |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
2-butyl-5-methylcyclopenta-1,3-diene;5-butyl-2-methylcyclopenta-1,3-diene;dichlorozirconium(2+) |
InChI |
InChI=1S/2C10H15.2ClH.Zr/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6-8H,3-5H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
LJKJSEVMTCFGSH-UHFFFAOYSA-L |
SMILES isomérico |
CCCC[C-]1C=CC(=C1)C.CCCCC1=C[C-](C=C1)C.Cl[Zr+2]Cl |
SMILES |
CCCC[C-]1C=CC(=C1)C.CCCCC1=C[C-](C=C1)C.Cl[Zr+2]Cl |
SMILES canónico |
CCCCC1=C[C-](C=C1)C.CCCCC1=C[C-](C=C1)C.[Cl-].[Cl-].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



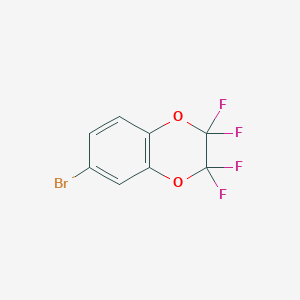
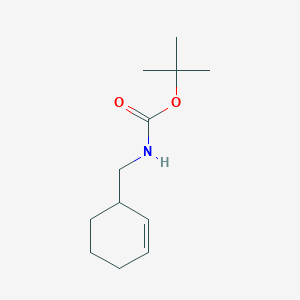
![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
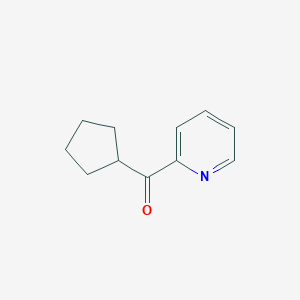
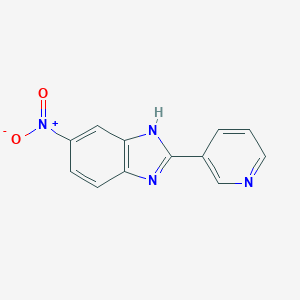

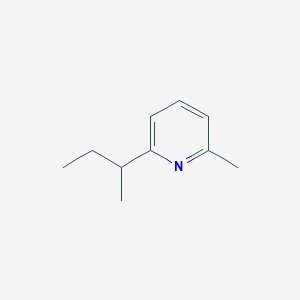
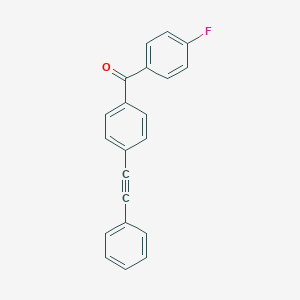
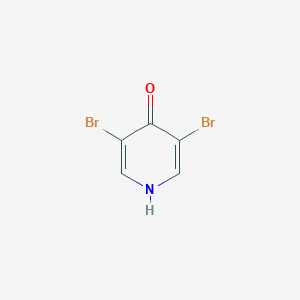
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)

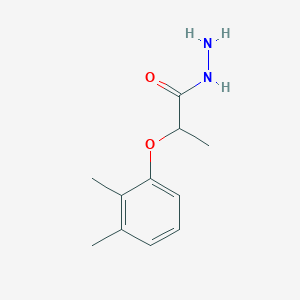
![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)